2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate
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Overview
Description
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the thiazole group through a coupling reaction. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the piperidine ring or the thiazole group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of the piperidine ring can lead to secondary amines .
Scientific Research Applications
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The piperidine and thiazole groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate: Used in analytical methods for determining bile acids.
4-((1H-Benzo[d]imidazol-2-yl)methoxy)coumarin derivatives: Exhibits antimicrobial activity.
2-chloro-quinoline-3-benzimidazole derivatives: Synthesized for their potential pharmacological properties.
Uniqueness
What sets 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS.C2H2O4/c24-17(21-18-19-7-10-25-18)12-22-8-5-14(6-9-22)11-23-13-20-15-3-1-2-4-16(15)23;3-1(4)2(5)6/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,19,21,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVYIEVJBRYZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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